molecular formula C9H16ClNO B8732330 1-(4-Chlorobutyl)piperidin-2-one

1-(4-Chlorobutyl)piperidin-2-one

Cat. No.: B8732330
M. Wt: 189.68 g/mol
InChI Key: QCNOBJGDYDNVRE-UHFFFAOYSA-N
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Description

1-(4-Chlorobutyl)piperidin-2-one is an organic compound with a molecular formula of C9H16ClNO It is a derivative of piperidone, a six-membered lactam, and contains a chloro-substituted butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobutyl)piperidin-2-one typically involves the reaction of 4-chlorobutanoyl chloride with piperidone under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobutyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidone derivatives.

Scientific Research Applications

1-(4-Chlorobutyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobutyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-butanol: A related compound with a similar chloro-substituted butyl group.

    1-Bromo-4-chlorobutane: Another halogenated butyl derivative with different reactivity.

    4-tert-Butyl-1-chlorobenzene: A compound with a similar chloro group but different structural framework.

Uniqueness

1-(4-Chlorobutyl)piperidin-2-one is unique due to its specific combination of a piperidone core and a chloro-substituted butyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1-(4-chlorobutyl)piperidin-2-one

InChI

InChI=1S/C9H16ClNO/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8H2

InChI Key

QCNOBJGDYDNVRE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (3.87 g of 50% dispersion in oil, 0.0807 mole) was suspended and stirred in 80 ml of dry dimethylformamide. A solution of 1,4-dichlorobutane (44 ml, 0.404 mole) and 2-piperidone (8 g, 0.0807 mole) in 100 ml of dimethylformamide was added dropwise over 1 hour, maintaining the temperature at 25°-30° C. by use of a water bath. The reaction mixture was stirred for 16 hours at room temperature, then byproduct salt removed by filtration and the mother liquor evaporated in vacuo to one-tenth volume. The resulting concentrate was distributed between 100 ml of water and 100 ml of hexane. The lower, oily phase of three phases was separated, diluted with 50 ml of methylene chloride, dried over magnesium sulfate, filtered and evaporated to yield 1-(4-chloro-1-butyl)-2-piperidone as an oil [14.3 g; pnmr(CDCl3) delta 1.4-1.83 (4H, m), 3.03-3.72 (6H, m), 4.10-4.43 (2H, t, J=7)].
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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